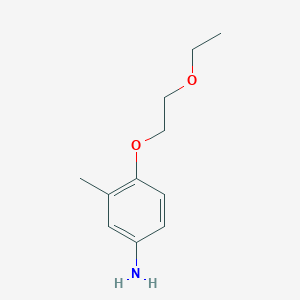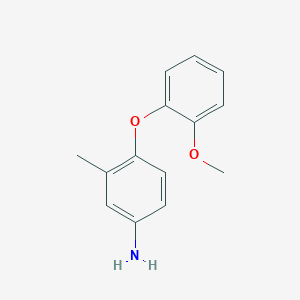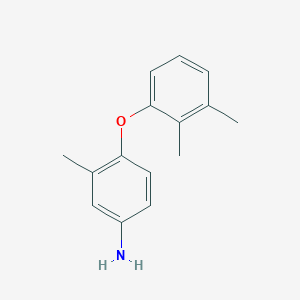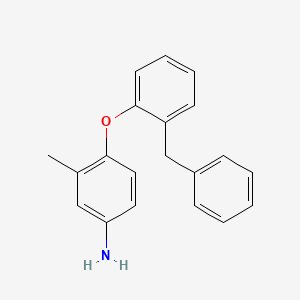
4-(2-Ethoxyethoxy)-3-methylaniline
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)-3-methylaniline, also known as 4-EEA, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent, aromatic odor. In addition to its uses in scientific research, 4-EEA has also been used in the production of pharmaceuticals, dyes, and other industrial products. 4-EEA is a derivative of aniline, a common aromatic amine. 4-EEA has been studied extensively in recent years due to its potential applications in various areas of scientific research.
Mécanisme D'action
The exact mechanism of action of 4-(2-Ethoxyethoxy)-3-methylaniline is not fully understood. However, it is believed that this compound acts as an inhibitor of monoamine oxidase, phospholipase A2, and tyrosine hydroxylase. In addition, this compound has been shown to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body. In animal studies, this compound has been shown to increase levels of serotonin in the brain, as well as to reduce levels of dopamine. In addition, this compound has been shown to increase levels of acetylcholine in the brain, as well as to reduce levels of phospholipase A2.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-Ethoxyethoxy)-3-methylaniline in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain, and it is relatively stable in aqueous solutions. In addition, this compound is relatively non-toxic, making it a safe and effective compound for laboratory use. However, this compound is not without its limitations. It is a relatively weak inhibitor of monoamine oxidase, phospholipase A2, and tyrosine hydroxylase, and it is not as effective as other compounds in inhibiting these enzymes.
Orientations Futures
There are several potential future directions for 4-(2-Ethoxyethoxy)-3-methylaniline research. One potential direction is to investigate the effects of this compound on other enzymes, such as acetylcholinesterase and monoamine oxidase B. In addition, further studies could be conducted to investigate the effects of this compound on other neurotransmitters, such as norepinephrine and glutamate. Finally, research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of depression and anxiety.
Applications De Recherche Scientifique
4-(2-Ethoxyethoxy)-3-methylaniline is used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This compound has also been studied as a potential inhibitor of phospholipase A2, an enzyme involved in the metabolism of fatty acids. In addition, this compound has been studied as a potential inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Propriétés
IUPAC Name |
4-(2-ethoxyethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-10(12)8-9(11)2/h4-5,8H,3,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGNFOYDCYPFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)





![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)





